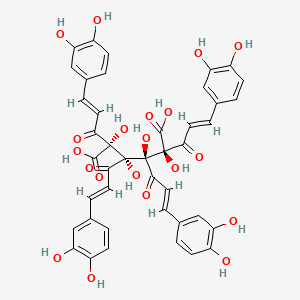
2,3,4,5-Tetracaffeoylglucaric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetracaffeoylglucaric acid is a polyphenolic compound derived from caffeic acid and glucaric acid. It is known for its antioxidant properties and is found in various plants, including those in the genus Gnaphalium . This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of medicine and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetracaffeoylglucaric acid typically involves the esterification of glucaric acid with caffeic acid. This process can be achieved through various methods, including:
Direct Esterification: This method involves the reaction of glucaric acid with caffeic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Enzymatic Esterification: Enzymes such as lipases can be used to catalyze the esterification of glucaric acid with caffeic acid. This method is advantageous due to its mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological approaches, such as microbial fermentation, to produce glucaric acid, followed by chemical or enzymatic esterification with caffeic acid. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.
化学反应分析
Types of Reactions
2,3,4,5-Tetracaffeoylglucaric acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in the caffeic acid moieties can be oxidized to quinones under oxidative conditions.
Reduction: The quinones formed from oxidation can be reduced back to phenolic hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The ester bonds in this compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of glucaric acid and caffeic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products Formed
Oxidation: Quinones derived from caffeic acid.
Reduction: Regeneration of phenolic hydroxyl groups.
Substitution: Glucaric acid and caffeic acid.
科学研究应用
2,3,4,5-Tetracaffeoylglucaric acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the antioxidant properties of polyphenols.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: It can be used in the formulation of dietary supplements and functional foods due to its health-promoting properties.
作用机制
The mechanism of action of 2,3,4,5-Tetracaffeoylglucaric acid primarily involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates various signaling pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and neuroprotective effects .
相似化合物的比较
2,3,4,5-Tetracaffeoylglucaric acid can be compared with other caffeic acid derivatives, such as:
- 2,4,5-Tricaffeoylglucaric acid
- 2,3,4- or 3,4,5-Tricaffeoylaltraric acid
- 2,3(4,5)-Dicaffeoylaltraric acid
These compounds share similar antioxidant properties but differ in the number and position of caffeic acid moieties attached to the glucaric acid backbone. The unique structure of this compound, with four caffeic acid units, may confer enhanced antioxidant and therapeutic properties compared to its analogs .
属性
分子式 |
C42H34O20 |
|---|---|
分子量 |
858.7 g/mol |
IUPAC 名称 |
(2R,3S,4S,5S)-2,3,4,5-tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C42H34O20/c43-25-9-1-21(17-29(25)47)5-13-33(51)39(59,37(55)56)41(61,35(53)15-7-23-3-11-27(45)31(49)19-23)42(62,36(54)16-8-24-4-12-28(46)32(50)20-24)40(60,38(57)58)34(52)14-6-22-2-10-26(44)30(48)18-22/h1-20,43-50,59-62H,(H,55,56)(H,57,58)/b13-5+,14-6+,15-7+,16-8+/t39-,40+,41-,42-/m1/s1 |
InChI 键 |
WINRWNWFZZGKBN-KFLUQYNTSA-N |
手性 SMILES |
C1=CC(=C(C=C1/C=C/C(=O)[C@](O)([C@@](O)([C@](O)([C@@](O)(C(=O)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)/C=C/C3=CC(=C(C=C3)O)O)C(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C=CC(=O)C(C(=O)O)(C(C(=O)C=CC2=CC(=C(C=C2)O)O)(C(C(=O)C=CC3=CC(=C(C=C3)O)O)(C(C(=O)C=CC4=CC(=C(C=C4)O)O)(C(=O)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


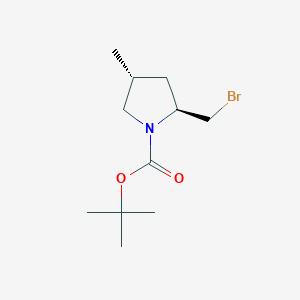
![8-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15125621.png)
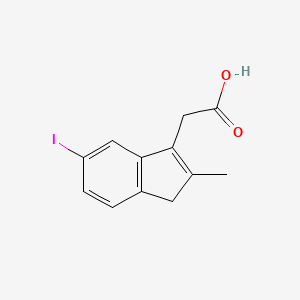
![13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15125627.png)
![4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol](/img/structure/B15125641.png)
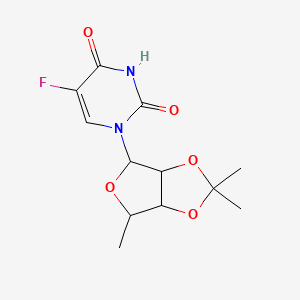
![tert-butyl N-[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]carbamate](/img/structure/B15125651.png)
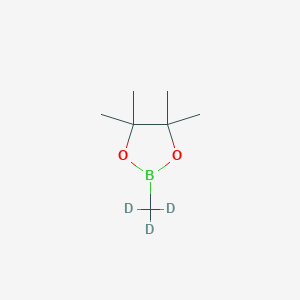
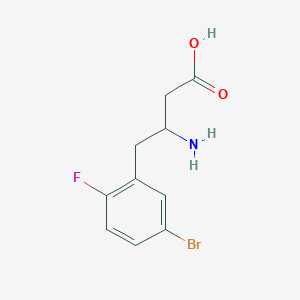
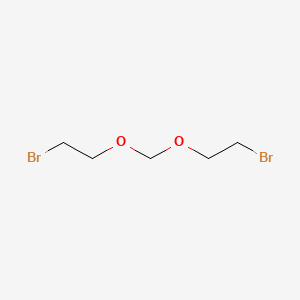
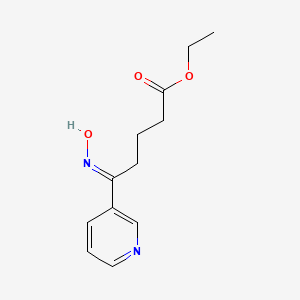


![[5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B15125688.png)
